molecular formula C26H24FNO5S B2362409 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866340-50-3

6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2362409
CAS No.: 866340-50-3
M. Wt: 481.54
InChI Key: YISUDLBNDRMHQL-UHFFFAOYSA-N
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Description

6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxy-3-(4-ethylphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one
  • 6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one

Uniqueness

6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy and fluorophenyl groups may enhance its solubility, stability, and biological activity compared to similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable molecule for research and industrial purposes.

Properties

IUPAC Name

6-ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO5S/c1-3-32-19-9-12-21(13-10-19)34(30,31)25-17-28(16-18-7-5-6-8-23(18)27)24-14-11-20(33-4-2)15-22(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISUDLBNDRMHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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